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Compound of Interest

Compound Name: 2,4-Difluorophenylglyoxal hydrate

Cat. No.: B1304030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
difluorophenylglyoxal hydrate. Due to the limited availability of experimentally derived public

data, this document combines predicted spectroscopic values with established experimental

protocols to serve as a valuable resource for the characterization of this compound.

Compound Overview
2,4-Difluorophenylglyoxal hydrate is a derivative of phenylglyoxal with two fluorine

substituents on the benzene ring.[1] It is a solid with a melting point of 52-54 °C, at which it

decomposes.[2] The compound has a molecular formula of C₈H₆F₂O₃ and a molecular weight

of 188.13 g/mol .[1] Its chemical structure plays a significant role in its reactivity and

spectroscopic properties.

Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2,4-
difluorophenylglyoxal hydrate based on its structure and publicly available information for

similar compounds.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio of ionized molecules. The predicted mass spectral data for various adducts of 2,4-

difluorophenylglyoxal (anhydrous form, C₈H₄F₂O₂) are presented below.[3]

Adduct Predicted m/z

[M+H]⁺ 171.02521

[M+Na]⁺ 193.00715

[M-H]⁻ 169.01065

[M+NH₄]⁺ 188.05175

[M+K]⁺ 208.98109

[M+H-H₂O]⁺ 153.01519

[M+HCOO]⁻ 215.01613

[M]⁺ 170.01738

[M]⁻ 170.01848

Table 1: Predicted Mass Spectrometry Data for 2,4-Difluorophenylglyoxal (anhydrous).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons,

the aldehydic proton, and the hydroxyl protons of the hydrate. The chemical shifts are

influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl groups.
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Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aromatic CH 7.0 - 8.2 Multiplet

Aldehydic CH (of glyoxal) 9.5 - 10.5 Singlet

Hydrate OH 5.0 - 6.0 (broad) Singlet

Gem-diol CH (of hydrate) 5.5 - 6.5 Singlet

Table 2: Expected ¹H NMR Data for 2,4-Difluorophenylglyoxal Hydrate.

The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl

carbons, and the gem-diol carbon of the hydrate. The carbon atoms attached to fluorine will

exhibit C-F coupling.

Carbon Atom Expected Chemical Shift (δ, ppm)

Aromatic C-F 160 - 170 (d, ¹JCF)

Aromatic CH 105 - 135

Aromatic C-CO 130 - 140

Carbonyl C=O (ketone) 185 - 195

Carbonyl C=O (aldehyde) 190 - 200

Gem-diol C(OH)₂ (hydrate) 90 - 100

Table 3: Expected ¹³C NMR Data for 2,4-Difluorophenylglyoxal Hydrate. 'd' denotes a

doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Functional Group Expected Wavenumber (cm⁻¹)

O-H Stretch (hydrate) 3200 - 3600 (broad)

Aromatic C-H Stretch 3000 - 3100

Aldehydic C-H Stretch 2700 - 2900

C=O Stretch (conjugated) 1680 - 1710

Aromatic C=C Stretch 1580 - 1620, 1450 - 1500

C-F Stretch 1100 - 1300

Table 4: Expected Infrared (IR) Absorption Data for 2,4-Difluorophenylglyoxal Hydrate.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2,4-difluorophenylglyoxal hydrate in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The

choice of solvent is critical to avoid overlapping signals with the analyte.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

2,4-difluorophenylglyoxal hydrate directly onto the ATR crystal. Apply pressure to ensure

good contact between the sample and the crystal. This is often the simplest method for solid

samples.

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet

using a hydraulic press.

Data Acquisition: Place the ATR setup or the KBr pellet in the sample compartment of an

FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4] Further dilute

the solution as needed for the specific instrument.[4]

Ionization: Introduce the sample solution into the mass spectrometer. Common ionization

techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric

Pressure Chemical Ionization (APCI). Electron Impact (EI) may also be used, but can cause

significant fragmentation.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to

determine the exact mass and elemental composition.

Experimental Workflow Visualization
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The following diagram illustrates a general workflow for the spectroscopic characterization of

an organic compound like 2,4-difluorophenylglyoxal hydrate.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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